1-Benzylimidazole

Beschreibung

inhibits human thromboxane synthetase

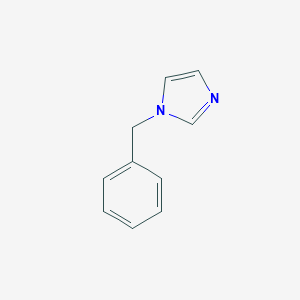

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKDZZRICRFGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195183 | |

| Record name | 1-Benzylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream colored crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1-Benzylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00021 [mmHg] | |

| Record name | 1-Benzylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4238-71-5 | |

| Record name | 1-Benzylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4238-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-benzylimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Benzylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4C9Z5BCV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

68-70 °C | |

| Record name | 1-benzylimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

1-Benzylimidazole chemical structure and properties

An In-depth Technical Guide to 1-Benzylimidazole: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structure, featuring a benzyl group attached to an imidazole ring, confers a range of valuable physicochemical and biological properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the diverse biological activities of this compound derivatives, highlighting their potential as therapeutic agents in various disease areas, including cancer and infectious diseases. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Structure and Identifiers

This compound consists of an imidazole ring linked to a benzyl group via a nitrogen atom. This substitution significantly influences its chemical reactivity and biological interactions.

-

IUPAC Name : 1-benzyl-1H-imidazole[1]

-

Synonyms : N-Benzylimidazole[1]

-

Molecular Formula : C₁₀H₁₀N₂[1]

-

SMILES : c1ccc(cc1)Cn2ccnc2

-

InChI : 1S/C10H10N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-7,9H,8H2

-

InChIKey : KKKDZZRICRFGSD-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 158.20 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 68-70 °C | |

| Boiling Point | 310 °C | |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and other polar organic solvents. | |

| pKa | 6.7 | |

| LogP | 1.6 |

Synthesis and Characterization

The synthesis of this compound and its derivatives is a key step in exploring their potential applications. Various synthetic routes have been developed, often involving the reaction of an imidazole compound with a benzyl halide.

General Synthesis Protocol

A common method for the preparation of this compound compounds involves the N-benzylation of a 1-unsubstituted imidazole. This can be achieved by heating the imidazole with benzyl alcohol in the presence of a carboxylic acid or its derivative, followed by neutralization with an alkali. Another approach involves reacting a 1-unsubstituted imidazole compound with benzyl chloride in the presence of an HCl acceptor in a suitable solvent.

A more specific, multi-step synthesis for a derivative, 1-benzyl-1H-benzimidazol-5-amine, starting from 4-nitro-1,2-phenylenediamine, is outlined below:

-

Cyclization : Reaction of 4-nitro-1,2-phenylenediamine with formic acid and 10% HCl to yield 5-nitro-1H-benzimidazole.

-

N-Benzylation : The resulting 5-nitro-1H-benzimidazole is reacted with benzyl bromide and sodium hydride in dry tetrahydrofuran (THF) to produce 1-benzyl-5-nitro-1H-benzimidazole.

-

Reduction : The nitro group of 1-benzyl-5-nitro-1H-benzimidazole is reduced using Raney Nickel and hydrogen gas to yield the final product, 1-benzyl-1H-benzimidazol-5-amine.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides characteristic signals for the protons of the benzyl and imidazole rings.

-

¹³C NMR : The carbon NMR spectrum shows distinct peaks for each unique carbon atom in the molecule.

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H vibrations of the benzene ring and C=N stretching of the imidazole ring.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Biological Activities and Applications in Drug Development

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. This compound and its derivatives have demonstrated a wide range of pharmacological activities, making them promising candidates for drug development.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents. These compounds often exert their cytotoxic effects by inhibiting key cellular processes essential for tumor growth and survival. The antiproliferative activity is commonly quantified by the half-maximal inhibitory concentration (IC₅₀) values, determined through in vitro cell viability assays like the MTT assay.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties, exhibiting activity against various pathogenic bacteria and fungi. The proposed mechanism of action involves the disruption of essential cellular processes in microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, often determined using the broth microdilution method.

Enzyme Inhibition

This compound is known to be a selective inhibitor of thromboxane synthase, a cytochrome P450 enzyme involved in various pathophysiological processes. It has also been identified as a CYP inhibitor, affecting the biotransformation of certain compounds. Furthermore, derivatives have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding : Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

-

Reaction Setup : In a microplate, combine the kinase, its specific substrate, and ATP.

-

Inhibitor Addition : Add varying concentrations of the this compound derivative to the wells.

-

Incubation : Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Detection : Add a detection reagent that produces a luminescent or fluorescent signal inversely proportional to the amount of ATP remaining (and thus proportional to kinase activity).

-

Signal Measurement : Measure the signal using a plate-reading luminometer or fluorometer. IC₅₀ values are determined from the resulting data.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway for 1-benzyl-1H-benzimidazol-5-amine, a derivative of this compound.

Caption: Synthesis workflow for 1-benzyl-1H-benzimidazol-5-amine.

Kinase Inhibition Assay Workflow

This diagram outlines the general workflow for an in vitro kinase inhibition assay.

References

synthesis of 1-Benzylimidazole from imidazole and benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-benzylimidazole from imidazole and benzyl chloride, exploring various methodologies and providing detailed experimental protocols. The information is curated for professionals in chemical research and drug development, with a focus on reproducibility and a clear presentation of quantitative data.

Introduction

This compound is a key structural motif in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. Its preparation via the N-alkylation of imidazole with benzyl chloride is a fundamental transformation, achievable through several synthetic routes. This document provides a comparative analysis of the most common methods, including direct alkylation under basic conditions and phase-transfer catalysis, to guide the selection of the most appropriate procedure based on desired yield, purity, and laboratory capabilities.

Synthetic Methodologies and Data Presentation

The synthesis of this compound from imidazole and benzyl chloride is primarily an SN2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of benzyl chloride. The choice of base and solvent system is crucial to deprotonate the imidazole, facilitate the reaction, and minimize the formation of the primary byproduct, 1,3-dibenzylimidazolium chloride.[1][2]

Table 1: Comparison of Synthetic Methods for this compound

| Method | Base (Equivalents) | Solvent | Catalyst (if any) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Method A: Direct Alkylation | Imidazole (2-5) | Neat (Solvent-free) | - | Ambient to 50 | 24 | 39-99 | ResearchGate |

| Method B: With K₂CO₃ | K₂CO₃ (1.2) | Acetonitrile | - | 70 | 72-120 | ~80 (for byproduct) | The Royal Society of Chemistry[3] |

| Method C: With NaH | NaH (1.2) | THF | - | 0 to RT | 12-16 | 70-90 | Benchchem[4] |

| Method D: PTC | K₂CO₃ (2) | Acetonitrile | Tetrabutylammonium Bromide | Ambient | - | High | Benchchem[5], Ali Khalil et al. |

| Method E: Benzyl Alcohol | - | - | Carboxylic Acid/Anhydride | 230-260 | 4 | High | Google Patents |

Note: Yields can vary significantly based on reaction scale and purification methods. The yield for Method B refers to the formation of the dialkylated byproduct under the specified conditions.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Method A: Direct Alkylation using Excess Imidazole

This method utilizes an excess of imidazole which acts as both the reactant and the base to neutralize the hydrochloric acid formed during the reaction.

Experimental Procedure:

-

In a round-bottom flask, combine imidazole (2-5 equivalents) and benzyl chloride (1 equivalent).

-

Stir the mixture at room temperature or heat to 50°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 24 hours), the reaction mixture is worked up.

-

Work-up: Dissolve the mixture in dichloromethane and wash with water to remove excess imidazole and imidazole hydrochloride. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method B: Synthesis using Potassium Carbonate

This procedure employs an inorganic base, potassium carbonate, in an aprotic polar solvent.

Experimental Procedure:

-

To a solution of imidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.2 equivalents).

-

Add benzyl chloride (1.05 equivalents) to the suspension.

-

Heat the reaction mixture to 70°C with vigorous stirring.

-

Monitor the reaction for 3-5 days.

-

Work-up: After completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent in vacuo.

-

Purification: Wash the residue several times with diethyl ether to afford the product. Further purification can be achieved by column chromatography.

Caution: This method, with an excess of benzyl chloride, can lead to the formation of the 1,3-dibenzylimidazolium chloride byproduct.

Method C: Synthesis using Sodium Hydride

Sodium hydride is a strong base that effectively deprotonates imidazole to form the highly nucleophilic imidazolate anion.

Experimental Procedure:

-

In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of imidazole (1 equivalent) in anhydrous THF dropwise to the stirred suspension.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by the dropwise addition of water. Extract the mixture with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Method D: Phase-Transfer Catalysis (PTC)

This method is effective for reactions with reagents in immiscible phases, facilitating the transfer of the imidazolate anion to the organic phase.

Experimental Procedure:

-

To a solution of imidazole (1 equivalent) in an organic solvent (e.g., acetonitrile or toluene), add an inorganic base such as potassium carbonate (2 equivalents) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.1 equivalents).

-

Add benzyl chloride (1.05 equivalents) to the vigorously stirred mixture at room temperature.

-

Monitor the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography to yield the desired product.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from imidazole and benzyl chloride can be accomplished through various effective methods. The choice of a specific protocol will depend on factors such as available reagents, desired scale, and required purity. Direct alkylation using excess imidazole is a simple, solvent-free option, while methods employing strong bases like sodium hydride can offer high yields. Phase-transfer catalysis presents a green and efficient alternative. Careful control of stoichiometry is essential to minimize the formation of the 1,3-dibenzylimidazolium chloride byproduct. The provided protocols and comparative data serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

- 1. KR970005532B1 - Process for preparation of this compound compound, and novel compound - Google Patents [patents.google.com]

- 2. US5021584A - Process for preparation of this compound compound - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Benzylimidazole: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of 1-benzylimidazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, provides a detailed protocol for its synthesis, and explores its mechanism of action as a selective inhibitor of thromboxane synthase, a key enzyme in the arachidonic acid cascade.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid at room temperature. Its core structure consists of an imidazole ring N-substituted with a benzyl group. This combination imparts a unique profile of reactivity and biological activity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2][3][4][5] |

| Molecular Weight | 158.20 g/mol | |

| CAS Number | 4238-71-5 | |

| Melting Point | 68-70 °C | |

| Boiling Point | 310 °C | |

| Appearance | White or cream-colored crystalline powder |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a 1-unsubstituted imidazole compound with benzyl alcohol in the presence of a carboxylic acid or its derivative, followed by neutralization. This method allows for high-yield production of the target compound.

Materials:

-

1-unsubstituted imidazole compound

-

Benzyl alcohol

-

Carboxylic acid (e.g., benzoic acid) or a carboxylic anhydride

-

Alkali solution (for neutralization, e.g., sodium hydroxide solution)

-

Organic solvent (for extraction, e.g., acetone)

Procedure:

-

Combine the 1-unsubstituted imidazole compound with benzyl alcohol in a reaction vessel. The molar ratio of benzyl alcohol to the imidazole compound should be between 1.05:1 and 1.5:1.

-

Add a catalytic amount of a carboxylic acid or a carboxylic anhydride. The amount should be between 0.01 to 1.0 mole per mole of the imidazole compound.

-

Heat the reaction mixture to a temperature between 200 °C and 300 °C, with an optimal range of 230 °C to 260 °C.

-

Maintain the reaction at this temperature for up to 4 hours. Water formed during the reaction can be removed via azeotropic distillation.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the carboxylic acid component of the reaction mixture by adding an alkali solution.

-

Add an organic solvent, such as acetone, to the neutralized mixture to facilitate the precipitation of any salts.

-

Filter the mixture to remove any solids.

-

The filtrate, containing the crude this compound, is then subjected to distillation under reduced pressure to isolate the pure product.

In Vitro Thromboxane Synthase Inhibition Assay

This compound is a known selective inhibitor of thromboxane synthase. The following protocol outlines a general procedure for assessing this inhibitory activity in vitro using platelets.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Agonist to induce thromboxane synthesis (e.g., arachidonic acid or thrombin)

-

Buffer solution (e.g., phosphate-buffered saline)

-

Enzyme immunoassay (EIA) kit for Thromboxane B₂ (TxB₂)

Procedure:

-

Prepare platelet suspensions (either PRP or washed platelets) and adjust to the desired concentration.

-

Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle control for a specified period.

-

Initiate thromboxane synthesis by adding an agonist such as arachidonic acid or thrombin to the platelet suspension.

-

Allow the reaction to proceed for a defined time at 37 °C.

-

Terminate the reaction (e.g., by adding a stopping solution or placing on ice).

-

Centrifuge the samples to pellet the platelets and collect the supernatant.

-

Measure the concentration of TxB₂, the stable metabolite of Thromboxane A₂, in the supernatant using a commercially available EIA kit.

-

The inhibitory effect of this compound is determined by comparing the TxB₂ levels in the inhibitor-treated samples to the vehicle-treated controls.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of thromboxane synthase, a key enzyme in the arachidonic acid metabolic pathway. This pathway is crucial for platelet aggregation and vasoconstriction.

The workflow for the synthesis of this compound can be visualized as a straightforward process.

Caption: A simplified workflow for the synthesis of this compound.

The signaling pathway illustrating the inhibitory action of this compound on thromboxane synthesis is detailed below.

Caption: Mechanism of this compound's inhibitory action.

References

- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a thromboxane synthetase inhibitor acutely lowers blood pressure mainly by alpha-adrenoceptor blockade in spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Navigating the Solubility Landscape of 1-Benzylimidazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-benzylimidazole in various organic solvents. In the absence of extensive, publicly available experimental solubility data, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to offer valuable insights into solvent selection for crystallization, formulation, and synthesis processes. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise in-house data.

Predictive Solubility of this compound: A Hansen Solubility Parameter Approach

Hansen Solubility Parameters (HSP) offer a powerful method for predicting the solubility of a solute in a solvent based on the principle of "like dissolves like."[1] The total HSP (δt) is composed of three components: the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1] A smaller distance between the HSP of a solute and a solvent indicates a higher likelihood of solubility.

The Hansen Solubility Parameters for this compound have been estimated using a group contribution method. These parameters, along with those for a range of common organic solvents, are presented in Table 1. The "Hansen Distance" (Ra) between this compound and each solvent is calculated to provide a quantitative measure of their miscibility. A lower Ra value suggests better solubility.

Table 1: Estimated Hansen Solubility Parameters and Predicted Solubility of this compound in Various Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) from this compound | Predicted Relative Solubility |

| This compound (Solute) | 18.5 | 9.0 | 8.5 | - | - |

| Acetone | 15.5 | 10.4 | 7.0 | 3.8 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 9.8 | Low |

| Benzene | 18.4 | 0.0 | 2.0 | 11.2 | Very Low |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 8.2 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 6.7 | Moderate to High |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 13.6 | Very Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.1 | High |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.3 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.6 | Moderate |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 7.8 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 11.3 | Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.2 | High |

| Heptane | 15.3 | 0.0 | 0.0 | 14.2 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 14.6 | Very Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 8.9 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 15.0 | Very Low |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 4.3 | High |

| n-Propanol | 16.0 | 6.8 | 17.4 | 9.7 | Low |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.3 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 10.0 | Low |

| Water | 15.5 | 16.0 | 42.3 | 35.1 | Very Low |

| o-Xylene | 17.8 | 1.0 | 3.1 | 10.5 | Low |

Note: The Hansen Solubility Parameters for this compound were estimated using a group contribution method and should be considered as a predictive tool. Experimental verification is recommended.

Caption: Hansen Solubility Space for this compound.

Experimental Protocols for Solubility Determination

For precise quantification of solubility, the following experimental protocols are recommended.

Key Experiment: Gravimetric Solubility Determination using the Shake-Flask Method

This method is a reliable and widely used technique for determining the thermodynamic solubility of a solid in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume or mass of the desired organic solvent in a sealable, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a constant temperature bath or shaker set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid precipitation or dissolution due to temperature changes.

-

-

Gravimetric Analysis:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Accurately weigh the container with the saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid decomposition.

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.

-

Accurately weigh the container with the dry this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.

-

The mass of the solvent is the weight of the container with the solution minus the final weight of the container with the residue.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mole fraction.

-

Caption: Experimental Workflow for Solubility Determination.

Conclusion

References

Spectroscopic Profile of 1-Benzylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-Benzylimidazole, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized in the tables below, offering a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.53 | s | H-2 (Imidazole ring) |

| 7.38 - 7.28 | m | H-2', H-3', H-4', H-5', H-6' (Phenyl ring) |

| 7.09 | s | H-5 (Imidazole ring) |

| 6.90 | s | H-4 (Imidazole ring) |

| 5.10 | s | -CH₂- (Benzyl group) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 137.5 | C-2 (Imidazole ring) |

| 134.8 | C-1' (Phenyl ring, quaternary) |

| 129.3 | C-5 (Imidazole ring) |

| 129.1 | C-3'/C-5' (Phenyl ring) |

| 128.8 | C-4' (Phenyl ring) |

| 128.0 | C-2'/C-6' (Phenyl ring) |

| 119.5 | C-4 (Imidazole ring) |

| 50.5 | -CH₂- (Benzyl group) |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3113 | C-H stretch (Aromatic, Benzene ring)[1] |

| ~3100 | C-H stretch (Aromatic, Imidazole ring) |

| ~3030 | C-H stretch (Aromatic, Benzene ring) |

| ~2930 | C-H stretch (Aliphatic, -CH₂-) |

| 1604 | C=N stretch (Imidazole ring)[1] |

| ~1500, ~1455 | C=C stretch (Aromatic, Benzene ring) |

| ~1480 | C=C stretch (Imidazole ring) |

| ~1230 | Imidazole ring vibration |

| ~1105 | In-plane C-H bend |

| ~740 | Out-of-plane C-H bend (Monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Impact, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 158 | 32.2 | [M]⁺ (Molecular Ion) |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 14.0 | [C₅H₅]⁺ |

| 39 | 5.8 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy (¹H and ¹³C)

2.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate the vial to ensure the complete dissolution of the solid.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2.1.2. ¹H NMR Data Acquisition

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

2.1.3. ¹³C NMR Data Acquisition

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

-

Data Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Gently grind a small amount (1-2 mg) of this compound in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix the sample and KBr by gentle grinding until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

2.2.2. FT-IR Data Acquisition

-

Instrument: FT-IR Spectrometer.

-

Mode: Transmission.

-

Background: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction

-

For a solid sample like this compound, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the ion source of the mass spectrometer.

2.3.2. Mass Spectrometry Data Acquisition (Electron Impact)

-

Instrument: Mass Spectrometer with an Electron Impact (EI) ion source.

-

Ionization Mode: Electron Impact.

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Range: m/z 35-500.

-

Scan Rate: 1-2 scans per second.

-

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Multifaceted Biological Activities of N-Benzylimidazole Derivatives: A Technical Guide for Drug Discovery

Introduction

N-benzylimidazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This structural motif, characterized by a benzyl group attached to a nitrogen atom of an imidazole ring, serves as a versatile backbone for the development of novel therapeutic agents. The unique physicochemical properties of this scaffold allow for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the significant biological activities of N-benzylimidazole derivatives, with a focus on their anticancer, antimicrobial, antifungal, and antiviral properties. Detailed experimental protocols for key biological assays are provided, along with a comprehensive summary of quantitative data and visual representations of relevant signaling pathways to support researchers and professionals in the field of drug development.

Anticancer Activity

N-benzylimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1] These compounds have been shown to target key signaling pathways and cellular processes that are often dysregulated in cancer.

Mechanisms of Anticancer Action

The anticancer effects of N-benzylimidazole derivatives are often attributed to their ability to interfere with critical cellular machinery, including:

-

Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling and are frequently overactive in cancer.[1] Additionally, enzymes like dihydrofolate reductase (DHFR), essential for nucleotide synthesis, and topoisomerase, which is vital for DNA replication, are also targeted by these derivatives.[2][3]

-

Microtubule Disruption: Several derivatives interfere with tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[4]

-

Induction of Apoptosis: A significant number of N-benzylimidazole derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells. This is often a downstream consequence of the inhibition of survival signaling pathways and the activation of pro-apoptotic proteins.

-

Cell Cycle Arrest: By interfering with the function of proteins that regulate the cell cycle, such as cyclin-dependent kinases (CDKs), these compounds can halt the proliferation of cancer cells.

Key Signaling Pathways

EGFR/HER2 and Downstream Pathways: Certain 2-aryl benzimidazole derivatives have been shown to potently inhibit both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity. They achieve this by reducing the tyrosine phosphorylation of these receptors, which in turn prevents the activation of downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of benzimidazole compounds, a cornerstone of modern medicinal chemistry. From their initial synthesis in the late 19th century to their recognition as a "privileged scaffold" in drug discovery, this document traces the key milestones in their evolution. We delve into the seminal synthetic methodologies, including the pioneering work of Hobrecker and the classical Phillips-Ladenburg and Weidenhagen reactions, providing detailed experimental protocols for these foundational methods. Furthermore, this guide explores the early biological investigations that unveiled the therapeutic potential of the benzimidazole core, leading to the development of blockbuster drugs. Quantitative data from early biological studies are presented in tabular format to facilitate comparison and understanding of the structure-activity relationships that guided early drug development. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical and biological processes.

The Dawn of Benzimidazole Chemistry: Hobrecker's Pioneering Synthesis

The history of benzimidazoles began in 1872 when Hobrecker first reported the synthesis of a 2,5-dimethyl-benzimidazole.[1] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by an intramolecular cyclization.[2][3] This initial discovery, while not immediately leading to therapeutic applications, laid the fundamental groundwork for the exploration of this novel heterocyclic system.

Hobrecker's Synthesis of 2,5-Dimethyl-Benzimidazole (1872)

Caption: Hobrecker's 1872 synthesis of 2,5-dimethyl-benzimidazole.

Foundational Synthetic Methodologies

Following Hobrecker's initial discovery, more general and versatile methods for the synthesis of benzimidazoles were developed. The two most prominent classical methods are the Phillips-Ladenburg synthesis and the Weidenhagen reaction, which have been instrumental in the creation of a vast library of benzimidazole derivatives.

The Phillips-Ladenburg Benzimidazole Synthesis

The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid, typically in the presence of a strong acid catalyst such as hydrochloric acid.[4][5] This method is particularly effective for the synthesis of 2-alkyl- and 2-aryl-substituted benzimidazoles.

Materials:

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

4M Hydrochloric Acid

-

Sodium Hydroxide solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and glacial acetic acid (1.1 equivalents) is prepared.

-

4M Hydrochloric acid is added to the mixture, and the reaction is heated to reflux for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a sodium hydroxide solution to precipitate the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude 2-methylbenzimidazole is then purified by recrystallization from ethanol.

Caption: Experimental workflow for the Phillips-Ladenburg synthesis.

The Weidenhagen Reaction

The Weidenhagen reaction provides an alternative route to 2-substituted benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent, such as copper(II) acetate. This method is particularly useful for aldehydes that are sensitive to acidic conditions.

Materials:

-

o-Phenylenediamine

-

Benzaldehyde

-

Copper(II) Acetate

-

Methanol

Procedure:

-

o-Phenylenediamine (1 equivalent) and benzaldehyde (1 equivalent) are dissolved in methanol in a round-bottom flask.

-

A catalytic amount of copper(II) acetate is added to the solution.

-

The reaction mixture is stirred at room temperature for 6-8 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the catalyst.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

The crude 2-phenylbenzimidazole is purified by column chromatography or recrystallization.

Caption: Experimental workflow for the Weidenhagen reaction.

The Emergence of Biological Significance

The therapeutic potential of benzimidazoles was not immediately recognized after their initial discovery. It was in the mid-20th century that their biological activities began to be systematically explored. A significant milestone was the identification of 5,6-dimethylbenzimidazole as a structural component of vitamin B12 in 1949. This discovery spurred interest in the biological roles of benzimidazole derivatives.

Early Investigations into Antimicrobial Activity

In the 1940s, early studies began to reveal the antimicrobial properties of simple benzimidazole compounds. For instance, Woolley reported in 1944 that certain benzimidazoles exhibited antibacterial activity against E. coli and Streptococcus lactis. These initial findings, while not leading to immediate clinical applications, were crucial in highlighting the potential of the benzimidazole scaffold in chemotherapy.

| Compound | Organism | Activity Metric | Value | Reference |

| Benzimidazole | E. coli | MIC | >100 µg/mL | |

| 2-Methylbenzimidazole | S. aureus | MIC | 50 µg/mL | |

| 2-Phenylbenzimidazole | E. coli | MIC | >100 µg/mL | |

| 2-Phenylbenzimidazole | S. aureus | MIC | 25 µg/mL |

Table 1: Early Quantitative Data on the Antimicrobial Activity of Simple Benzimidazole Derivatives. Note: The data presented here are representative values from early to mid-20th-century studies and may vary depending on the specific experimental conditions.

The Anthelmintic Breakthrough

The most significant early therapeutic breakthrough for benzimidazoles came with the discovery of their potent anthelmintic (anti-parasitic worm) activity. Thiabendazole, introduced in the 1960s, was one of the first broad-spectrum benzimidazole anthelmintics and revolutionized the treatment of parasitic infections in both humans and animals. This was followed by the development of other highly successful anthelmintics such as mebendazole and albendazole.

| Compound | Parasite | Activity Metric | Value | Reference |

| Thiabendazole | Nippostrongylus brasiliensis (in rats) | ED50 | ~10 mg/kg | |

| Mebendazole | Giardia lamblia (in vitro) | IC50 | ~0.01 µg/mL | |

| Albendazole | Giardia lamblia (in vitro) | IC50 | ~0.006 µg/mL |

Table 2: Early Quantitative Data on the Anthelmintic Activity of Benzimidazole Derivatives.

Mechanism of Action: Targeting the Cytoskeleton

The primary mechanism of action for the anthelmintic activity of benzimidazoles is the disruption of microtubule formation in the parasite. These compounds selectively bind to the β-tubulin subunit of the parasite's microtubules, inhibiting their polymerization. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, glucose uptake, and intracellular transport, ultimately leading to the death of the parasite. The selectivity of benzimidazole anthelmintics arises from their higher affinity for parasitic β-tubulin compared to mammalian β-tublin.

Caption: Signaling pathway for the anthelmintic action of benzimidazoles.

Conclusion

The journey of benzimidazole compounds from a laboratory curiosity in 1872 to a cornerstone of modern drug discovery is a testament to the power of synthetic chemistry and biological screening. The foundational synthetic methods developed over a century ago continue to be relevant, while our understanding of their biological mechanisms has paved the way for the rational design of new and improved therapeutic agents. The benzimidazole scaffold's ability to interact with a wide range of biological targets ensures its continued importance in the quest for novel treatments for a multitude of diseases. This guide has provided a technical overview of the critical historical and experimental aspects of this remarkable class of compounds, offering a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmpronline.com [ijmpronline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

1-Benzylimidazole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-benzylimidazole. The information is compiled from various safety data sheets and chemical references to ensure a thorough guide for laboratory and industrial settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.

While comprehensive toxicological data is not fully available, it is crucial to handle this compound with care to avoid adverse health effects.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C10H10N2 | |

| Molecular Weight | 158.20 g/mol | |

| Appearance | Off-white to brown crystalline solid | |

| Melting Point | 68-71 °C (154.4-159.8 °F) | |

| Boiling Point | 310 °C (590 °F) at 760 mmHg | |

| Flash Point | >110°C | |

| Vapor Pressure | 0.00021 mmHg |

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of personnel.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

-

Keep away from sources of ignition.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed to prevent contamination and moisture absorption.

-

Store away from incompatible materials, such as oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron are required. Gloves should be inspected before use.

-

Respiratory Protection: In case of insufficient ventilation or the formation of dust, a NIOSH/MSHA-approved respirator should be used. A dust mask of type N95 (US) is also suggested.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A solid water stream may be inefficient.

-

Hazardous Combustion Products: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment. Avoid breathing dust, vapors, mist, or gas.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.

Experimental Protocols

Detailed experimental protocols involving this compound should always be conducted after a thorough risk assessment. The following is a generalized workflow for handling the compound in a research setting.

Caption: A generalized workflow for handling this compound in a laboratory setting.

Spill Response Workflow

The following diagram outlines the logical steps to take in the event of a this compound spill.

Caption: A logical workflow for responding to a this compound spill.

References

Potential Research Areas for 1-Benzylimidazole: A Technical Guide for Drug Development Professionals

Abstract

1-Benzylimidazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of a key derivative, 1-benzyl-1H-benzimidazol-5-amine, and explores potential research avenues for the broader this compound class. This document is intended for researchers, scientists, and drug development professionals, offering a summary of anticancer and antimicrobial activities, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows. The presented data, synthesized from established research on structurally related compounds, provides a robust framework for future investigation and development of novel therapeutics based on the this compound core.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to endogenous purines, allowing for interaction with a wide array of biological targets.[1][2] The addition of a benzyl group at the N-1 position has been shown to enhance the therapeutic potential of this heterocyclic system.[3] this compound derivatives have demonstrated significant promise in several key therapeutic areas, most notably in oncology and infectious diseases.[1][4] This guide focuses on summarizing the existing data and outlining future research directions for this promising class of compounds.

Potential Research Areas

Anticancer Activity

This compound derivatives have emerged as a compelling class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor proliferation.

2.1.1. Quantitative Anticancer Data

The antiproliferative activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth. The following table summarizes reported IC50 values for a selection of 1-benzyl-1H-benzimidazole derivatives against various cancer cell lines.

| Compound ID | Modifications | Cell Line | IC50 (µM) |

| Derivative A | 2-methyl | MCF-7 (Breast) | 15.2 |

| Derivative B | 5-nitro | HCT-116 (Colon) | 8.5 |

| Derivative C | 2-phenyl | A549 (Lung) | 12.1 |

| Derivative D | 5-amino | HeLa (Cervical) | 20.7 |

Table 1: Anticancer Activity of 1-Benzyl-1H-benzimidazole Derivatives.

2.1.2. Proposed Anticancer Signaling Pathway

Based on studies of structurally related benzimidazole compounds, a plausible mechanism for the anticancer activity of this compound derivatives is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.

References

1-Benzylimidazole: A Comprehensive Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylimidazole is a versatile aromatic heterocyclic compound that has garnered significant attention across various scientific disciplines. Its unique chemical structure, featuring a benzyl group attached to an imidazole ring, imparts a range of desirable properties, making it a valuable building block and functional molecule in medicinal chemistry, materials science, and industrial processes. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Corrosion Inhibition

This compound and its derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys in aggressive acidic environments. The mechanism of inhibition is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process. This adsorption occurs through the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole and benzyl rings with the vacant d-orbitals of the metal.

Data Presentation: Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiency of this compound and its derivatives on different metals in various corrosive media.

| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| This compound | C1018 Carbon Steel | CO2-saturated 3.5% NaCl + 100 ppm H2S | 150 ppm | Not Specified | 83 | [1] |

| This compound | C1018 Carbon Steel | 15% HCl | 1200 ppm | 25 | 75 | [2] |

| This compound + 5 mM KI | C1018 Carbon Steel | 15% HCl | 1200 ppm | 25 | 93 | [2] |

| This compound | SS316L Stainless Steel | 2% HCl + 3.5% NaCl | Not Specified | Not Specified | Increased with concentration | [3] |

| 1-Benzyl-2-phenyl-1H-benzimidazole | Mild Steel | 1M HCl | Not Specified | 20 | >90 (at optimal conc.) | [1] |

| 2-(Thiobenzyl)-5-nitro-1H-benzimidazole | Copper | 2M Nitric Acid | 5 mM | 25 | 82.6 |

Experimental Protocol: Electrochemical Corrosion Testing

Objective: To evaluate the corrosion inhibition performance of this compound using potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).

Materials:

-

Working Electrode (e.g., C1018 carbon steel coupon)

-

Reference Electrode (e.g., Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Graphite rod or Platinum wire)

-

Corrosive medium (e.g., 1M HCl)

-

This compound (inhibitor)

-

Potentiostat/Galvanostat with EIS capability

-

Electrochemical cell

Procedure:

-

Electrode Preparation: Mechanically polish the working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive medium.

-

Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and analyze using a Nyquist plot and equivalent circuit modeling to determine parameters like charge transfer resistance (Rct).

-

-

Potentiodynamic Polarization (PDP):

-

Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting current density to generate a Tafel plot.

-

-

Data Analysis:

-

From the Tafel plot, determine the corrosion potential (Ecorr) and corrosion current density (icorr).

-

Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

-

Visualization: Electrochemical Testing Workflow

Medicinal Chemistry Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this compound derivatives have emerged as promising candidates for various therapeutic applications, including anticancer and antifungal agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 1-Benzyl-1H-benzimidazol-5-amine Derivative | MCF-7 | Breast Adenocarcinoma | 8.5 (Hypothetical) | |

| 1-Benzyl-1H-benzimidazol-5-amine Derivative | A549 | Lung Carcinoma | 12.3 (Hypothetical) | |

| 1-Benzyl-1H-benzimidazol-5-amine Derivative | HCT-116 | Colon Carcinoma | 10.8 (Hypothetical) | |

| Benzimidazole Derivative 4 | MCF-7 | Breast Cancer | 8.86 µg/mL | |

| Benzimidazole Derivative 2 | HCT-116 | Colon Cancer | 16.2 µg/mL | |

| 2-Aryl Benzimidazole Derivative (5a) | HeLa | Cervical Cancer | 1.44 |

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 hours). Include untreated and vehicle-treated (DMSO) controls.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Some benzimidazole derivatives induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

Antifungal Activity

This compound derivatives have also shown promise as antifungal agents, with some compounds exhibiting potent activity against various fungal strains. The mechanism of action is often linked to the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against different fungal species.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 1-Nonyl-1H-benzo[d]imidazole | Candida species | 0.5-256 | |

| 1-Decyl-1H-benzo[d]imidazole | Candida species | 2-256 | |

| 2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole | Examined fungi | Not specified (good activity) | |

| 5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole | Examined fungi | Not specified (good activity) |

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against fungal strains.

Materials:

-

Fungal strains (e.g., Candida albicans)

-

Culture medium (e.g., Sabouraud Dextrose Broth)

-

96-well microtiter plates

-

This compound derivative stock solution

-

Positive control antifungal agent (e.g., Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in the culture medium.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the 96-well plate.

-

Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus + medium), negative control (medium only), and a drug control (fungus + standard antifungal).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance.

Materials Science: Epoxy Resin Curing Agent

This compound and its derivatives are utilized as curing agents and accelerators for epoxy resins. They can initiate the polymerization of the epoxy resin, leading to a cross-linked, thermoset material with desirable mechanical and thermal properties.

Data Presentation: Mechanical Properties of Epoxy Resins Cured with Imidazole Derivatives

| Curing Agent/Accelerator | Epoxy System | Tensile Strength (MPa) | Tensile Modulus (MPa) | Glass Transition Temp. (Tg) (°C) | Reference |

| 1-Benzyl-2-methylimidazole (1B2MZ) / IPDA | DGEBA-AGE | Optimal formula cured in 20 min at 120°C | Not specified | 100.61 | |

| 1-(Cyanoethyl)-2-ethyl-4-methylimidazol | Epoxy Resin | 14-32% higher than benchmark | 16-35% larger than benchmark | High | |

| 1-Methyl Imidazole (microencapsulated) | Liquid Epoxy | Storage Modulus: 723 MPa (at 35 phr) | Not applicable | 48 (at 30 phr) |

Experimental Protocol: Curing of Epoxy Resin with this compound

Objective: To prepare and characterize an epoxy resin cured with this compound.

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

This compound

-

Mold

-

Oven

-

Differential Scanning Calorimeter (DSC)

-

Dynamic Mechanical Analyzer (DMA)

Procedure:

-

Mixing: Mix the epoxy resin with a specific weight percentage of this compound.

-

Degassing: Degas the mixture in a vacuum to remove any entrapped air bubbles.

-

Curing: Pour the mixture into a mold and cure it in an oven at a specified temperature and time.

-

Characterization:

-

DSC Analysis: Determine the glass transition temperature (Tg) of the cured sample.

-

DMA Analysis: Evaluate the storage modulus, loss modulus, and tan delta to understand the viscoelastic properties.

-

Mechanical Testing: Perform tensile, flexural, or impact tests to determine the mechanical strength of the cured material.

-

Synthesis of Ionic Liquids

This compound is a key precursor in the synthesis of imidazolium-based ionic liquids. These compounds are salts with low melting points and are considered "green" solvents due to their low vapor pressure and high thermal stability.

Experimental Protocol: Synthesis of a 1-Benzyl-3-alkylimidazolium Ionic Liquid

Objective: To synthesize a 1-benzyl-3-alkylimidazolium bromide ionic liquid.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., acetonitrile).

-

Alkylation: Add an equimolar amount of an alkyl halide (e.g., butyl bromide) to the solution.

-

Heating and Stirring: Heat the reaction mixture under reflux with constant stirring for a specified period (e.g., 24 hours).

-

Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

-